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Compound Profile and Mechanism of Action

BPR1J-097 is a potent and selective FLT3 inhibitor. FLT3 mutations, particularly Internal Tandem

Duplications (ITD), are among the most common genetic abnormalities in AML and are associated with poor

prognosis [1] [2]. BPR1J-097 is designed to target this pathway.

Property Description

Molecular
Formula

C₂₇H₂₈N₆O₃S [3]

Molecular
Weight

516.62 g/mol [3]

Primary Target FMS-like tyrosine kinase 3 (FLT3) [4] [3]

Reported IC₅₀
(FLT3)

11 nM [3]

Key Mechanism Inhibits FLT3 autophosphorylation and its downstream signaling (e.g., STAT5),
inducing apoptosis in AML cells [2] [3]
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The diagram below illustrates the mechanism of BPR1J-097 in blocking the FLT3-ITD driven signaling

pathway in AML cells.
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Preclinical Efficacy Data

Preclinical studies demonstrate that BPR1J-097 effectively suppresses the growth of FLT3-ITD positive

AML cells.

Assay Type Model/Cell Line Key Finding / GC₅₀ / IC₅₀ Citation

Biochemical Kinase
Assay

Recombinant FLT3

kinase

IC₅₀ ~25 nM [2]

Cellular Proliferation MOLM-13 (FLT3-ITD+) GC₅₀ ~3.4 nM [2]

Cellular Proliferation MV4;11 (FLT3-ITD+) GC₅₀ ~2.8 nM [2]
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Assay Type Model/Cell Line Key Finding / GC₅₀ / IC₅₀ Citation

Target Engagement MV4;11 (FLT3-ITD+) Inhibits FLT3 & STAT5 phosphorylation
(IC₅₀ ~1 nM) [2]

In Vivo Efficacy MV4;11 Xenograft
Mouse Model

Significant tumor growth inhibition and
regression [2]

Key Experimental Protocols

The following methodologies are critical for evaluating the efficacy and mechanism of BPR1J-097 in a

preclinical setting.

In Vitro Kinase Activity Assay: The inhibitory activity of BPR1J-097 against FLT3 is measured using

a Kinase-Glo luminescent kinase assay. This assay quantifies the remaining ATP after the kinase
reaction, with decreasing luminescence indicating higher kinase inhibition. Experiments are typically

performed in triplicate, and IC₅₀ values are calculated using software like GraphPad Prism [2].
Cell Viability/Proliferation Assay (MTS Assay): The cytotoxic effects on AML cell lines are

determined using the MTS colorimetric assay. Cells are seeded in 96-well plates and treated with a
dose range of BPR1J-097. After a set incubation period, MTS reagent is added, and the absorbance

of the formed formazan product is measured. The GC₅₀ (concentration for 50% growth control) is then
calculated [2].

Western Blotting for Target Validation: To confirm the compound's mechanism, cells are treated
with BPR1J-097 and lysed. Proteins are separated by SDS-PAGE, transferred to a membrane, and

probed with specific antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), and total
STAT5. Beta-actin is used as a loading control. A reduction in phosphorylation levels confirms target

engagement [2].
Apoptosis Assay (Annexin V/PI Staining): The induction of apoptosis is quantified using flow
cytometry with Annexin V-FITC and Propidium Iodide (PI) staining. This method distinguishes
between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin

V-/PI+) cells [2].

Research Status and Potential

BPR1J-097 represents a promising investigational candidate. Research highlights its potential not just as a

single agent but also in combination therapy.
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Development Status: BPR1J-097 is a preclinical candidate. Its developer is listed as the Institute

of Biotechnology and Pharmaceutical Research at Taiwan's National Health Research Institutes [3].
Synergistic Combination Potential: A related analog, BPR1J-340, showed strong synergistic
anti-leukemic effects when combined with the histone deacetylase inhibitor (HDACi) vorinostat
(SAHA). This combination enhanced apoptosis, linked to the down-regulation of the anti-apoptotic

protein Mcl-1, suggesting a viable strategy to overcome potential resistance [2].

Key Research Gaps and Future Directions

While the existing data is promising, you should be aware of several research gaps:

Limited Primary Literature: Direct, detailed peer-reviewed studies specifically on "BPR1J-097" are

less prevalent than for its analog, BPR1J-340. Much of the mechanistic and in vivo data is inferred
from studies on BPR1J-340 [4] [2].

Missing ADMET Data: Publicly available information on its pharmacokinetic profile (absorption,
distribution, metabolism, excretion, and toxicity) is sparse, which is critical for translational

development.
Resistance Mechanisms: It is not yet well-studied whether long-term treatment with BPR1J-097
leads to resistance, for instance, through the emergence of secondary FLT3 point mutations (e.g.,
D835Y), a known challenge with other FLT3 inhibitors [1] [5].

Future research should focus on comprehensive toxicology studies, testing against a broader panel of FLT3

mutant isoforms, and further exploration of rational drug combinations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2022.1072028/full
https://www.smolecule.com/products/b548028#bpr1j-097-acute-myeloid-leukemia-aml-research
https://www.smolecule.com/products/b548028#bpr1j-097-acute-myeloid-leukemia-aml-research
https://www.smolecule.com/products/b548028#bpr1j-097-acute-myeloid-leukemia-aml-research
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548028?utm_src=pdf-bulk
https://www.smolecule.com/products/s548028?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

